1-(4-Fluorophenyl)-3-(3-methoxybenzyl)thiourea
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Overview
Description
1-(4-Fluorophenyl)-3-(3-methoxybenzyl)thiourea is an organic compound that features a thiourea group bonded to a 4-fluorophenyl and a 3-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(3-methoxybenzyl)thiourea typically involves the reaction of 4-fluoroaniline with 3-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(3-methoxybenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(3-methoxybenzyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(3-methoxybenzyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The fluorophenyl and methoxybenzyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(3-methoxybenzyl)thiourea
- 1-(4-Bromophenyl)-3-(3-methoxybenzyl)thiourea
- 1-(4-Methylphenyl)-3-(3-methoxybenzyl)thiourea
Uniqueness
1-(4-Fluorophenyl)-3-(3-methoxybenzyl)thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-19-14-4-2-3-11(9-14)10-17-15(20)18-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKXJEAMKXGLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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